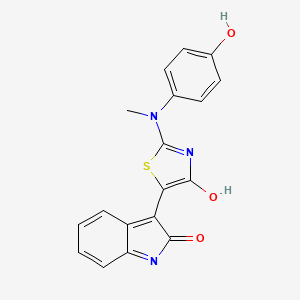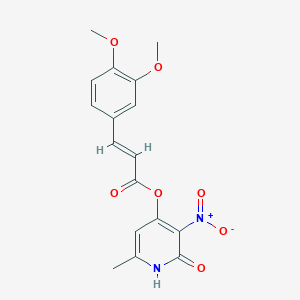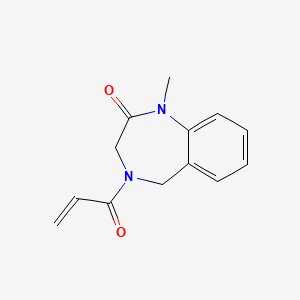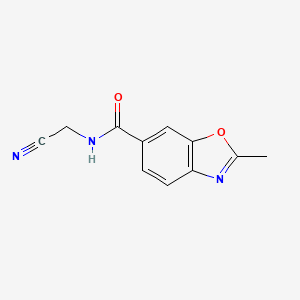![molecular formula C23H21ClN4O4S B2945556 Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 500118-30-9](/img/no-structure.png)
Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate” is a complex organic molecule. It contains a benzyl group, a purine ring (which is a type of heterocyclic aromatic compound), a chlorophenyl group, and a sulfanylacetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzyl group and the chlorophenyl group are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the aromatic rings and the sulfur atom might influence its solubility, boiling point, melting point, etc .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Studies on the molecular structure of related compounds, such as sulphoxides and sulphilimines, show intramolecular sulfur(IV)-oxygen interactions. These interactions are significant for understanding the steric and conjugative effects within molecules, which can be critical in designing compounds with desired properties for scientific applications (Kucsman et al., 1984).
Synthesis and Pharmacological Evaluation
Research focused on the synthesis and evaluation of compounds with a 1,3,4-oxadiazole moiety, similar in complexity to the compound , has shown potential anti-bacterial properties and moderate enzyme inhibition capabilities. This suggests a possible area of application in developing new antibacterial agents and studying enzyme interactions (Siddiqui et al., 2014).
Novel Anti-Helicobacter pylori Agents
A study on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold indicated potential applications as selective and potent activities against the gastric pathogen Helicobacter pylori, revealing the potential for therapeutic applications in treating bacterial infections (Carcanague et al., 2002).
High-Refractive Index Materials
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines for applications requiring materials with high refractive index and small birefringence has shown promising results. Such materials can be significant for optical and electronic applications, indicating a possible application area for related compounds (Tapaswi et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate involves the protection of the purine ring, followed by the introduction of the chlorophenylmethyl group, and then the sulfanylacetate group. Finally, the benzyl group is introduced to complete the synthesis.", "Starting Materials": [ "2,6-dioxopurine", "2-chlorobenzyl chloride", "1,3-dimethylbarbituric acid", "thioacetic acid", "benzyl alcohol", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Protection of the purine ring with acetyl chloride in dichloromethane", "Introduction of the chlorophenylmethyl group by reacting 2-chlorobenzyl chloride with the protected purine ring in the presence of triethylamine and dimethylformamide", "Deprotection of the purine ring with sodium bicarbonate in water", "Introduction of the sulfanylacetate group by reacting thioacetic acid with 1,3-dimethylbarbituric acid in the presence of triethylamine and dimethylformamide, followed by reaction with the deprotected purine ring in the presence of sodium bicarbonate and dimethylformamide", "Introduction of the benzyl group by reacting benzyl alcohol with the sulfanylacetate-purine intermediate in the presence of sodium bicarbonate and diethyl ether", "Purification of the final product by recrystallization from a suitable solvent and drying over sodium sulfate" ] } | |
CAS-Nummer |
500118-30-9 |
Molekularformel |
C23H21ClN4O4S |
Molekulargewicht |
484.96 |
IUPAC-Name |
benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C23H21ClN4O4S/c1-26-20-19(21(30)27(2)23(26)31)28(12-16-10-6-7-11-17(16)24)22(25-20)33-14-18(29)32-13-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI-Schlüssel |
JYYSSJATBWSMIJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)



![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)
